Roselipin 2A
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Description
Roselipin 2A is a natural product found in Clonostachys rosea with data available.
Scientific Research Applications
1. Inhibitory Effects on Diacylglycerol Acyltransferase
Roselipin 2A, along with other roselipins, was identified as an inhibitor of diacylglycerol acyltransferase (DGAT) (Tabata et al., 1999), (Tomoda et al., 1999). DGAT is crucial in the biosynthesis of triglycerides, and the inhibition of this enzyme suggests potential applications of this compound in managing disorders related to lipid metabolism.
2. Essential Structure for Activity
Research has also delved into understanding the core structure of roselipins essential for their inhibitory activity against DGAT. It was found that the arabinitoyl fatty acid core of roselipins, including this compound, is vital for their biological activity (Tomoda et al., 2003).
3. Anthelmintic Properties
Roselipins, including this compound, have demonstrated positive anthelmintic activity. They were isolated based on this activity, indicating their potential therapeutic use in treating parasitic worm infections (Ayers et al., 2010).
4. Potential in Modulating Nuclear Receptors
While not directly related to this compound, research into the modulation of nuclear receptors by herbal medicines, including polyketide glycosides to which roselipins belong, suggests a broader potential application of such compounds in treating metabolic syndrome (Huang et al., 2005).
5. Role in Inhibiting Chemokine Receptor CXCR3
Roselipins, including this compound, have been identified as natural product antagonists of the chemokine receptor CXCR3. This finding is significant in the context of inflammatory diseases such as multiple sclerosis, atherosclerosis, and organ transplantation (Ondeyka et al., 2005).
Properties
Molecular Formula |
C42H74O15 |
---|---|
Molecular Weight |
819 g/mol |
IUPAC Name |
[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |
InChI |
InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33+,34?,35?,36+,37+,38-,39-,40?,42-/m0/s1 |
InChI Key |
NCIXLNTUPVOTSJ-FQNZKPCJSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |
SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Synonyms |
oselipin 2A roselipin 2B |
Origin of Product |
United States |
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